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Compound of Interest

Compound Name: 1-Fluoro-2-(2-nitrovinyl)benzene

Cat. No.: B1336865

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(2-nitrovinyl)benzene, also known as 2-fluoro-B-nitrostyrene, is an organic
compound of interest in synthetic chemistry and potentially in drug discovery due to the
presence of the reactive nitrovinyl group and the fluorine substituent, which can influence its
biological activity and metabolic stability. Spectroscopic analysis is crucial for the unambiguous
identification and characterization of this molecule. This guide provides a comprehensive
overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 1-Fluoro-2-(2-nitrovinyl)benzene.

A Note on Data Availability: As of the latest search, specific, publicly available experimental
spectroscopic data (NMR, IR, MS) for 1-Fluoro-2-(2-nitrovinyl)benzene is limited. Therefore,
this guide will present predicted spectral data based on the compound's structure and known
data from its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, to provide a reference for researchers.

Predicted Spectroscopic Data for 1-Fluoro-2-(2-
hitrovinyl)benzene

The following tables summarize the predicted spectroscopic data for 1-Fluoro-2-(2-
nitrovinyl)benzene. These predictions are based on established principles of spectroscopy
and analysis of the chemical structure.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5, o Coupling Constant .
Multiplicity Assighment

ppm) (3, Hz)

~7.8-82 d ~13-14 Vinyl H (a to NO2)

~74-7.7 m - Aromatic H

~72-74 m - Aromatic H

~7.0-7.2 d ~13-14 Vinyl H (B to NO2)

d: doublet, m: multiplet

. 1 13
Chemical Shift (6, ppm) Assignment
~ 158 - 162 (d, 1JCF) C-F
~135-140 Vinyl C (a to NO2)
~130-135 Vinyl C (B to NO2)
~120- 135 Aromatic C-H
~115-120 (d, 2JCF) Aromatic C-H
~120- 125 (d) Aromatic C (ipso to nitrovinyl)

d: doublet due to C-F coupling

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Assignment

~ 3100 - 3000 C-H stretch (aromatic and vinyl)
~ 1640 - 1620 C=C stretch (vinyl)

~ 1520 - 1490 NO2z2 asymmetric stretch

~ 1350 - 1320 NO2 symmetric stretch

~ 1250 - 1150 C-F stretch

~ 970 - 950 C-H bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data

m/z Assignment

167 [M]* (Molecular ion)
121 [M - NO2J*

94 [M - NO2z - HCNJ*
77 [CeHs]*

Comparative Experimental Data for 1-Fluoro-4-(2-
hitrovinyl)benzene

For reference, the following table presents available experimental data for the isomeric
compound, 1-fluoro-4-(2-nitrovinyl)benzene.

Table 5: Experimental Spectroscopic Data for 1-Fluoro-4-
(2-nitrovinyl)benzene
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Technique Data

5 7.98 (d, J=13.7 Hz, 1H), 7.60-7.50 (m, 3H),

1H NMR (CDCls)
7.15 (t, J=8.5 Hz, 2H)

Major peaks at approximately 1640, 1510, 1340,

IR (KBr)
1230, 960 cm*

MS (GC-MS) miz 167 (M*), 121, 94, 77

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Fluoro-2-(2-nitrovinyl)benzene
in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube to a final volume of
0.6-0.7 mL.

'H NMR Acquisition:

o Use a standard proton pulse program.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
13C NMR Acquisition:

o Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).

o Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

o Acquire a larger number of scans due to the lower natural abundance of 13C.
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o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr)
powder and press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that
has minimal IR absorption in the regions of interest and use a liquid cell.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR
crystal/solvent).

o Place the sample in the beam path and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as:

o Direct infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion
source.

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a
GC column to separate it from any impurities before it enters the mass spectrometer. This
is suitable for volatile and thermally stable compounds.
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o Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto
an LC column for separation prior to introduction into the mass spectrometer.

« lonization: Use an appropriate ionization technique, such as:

o Electron lonization (El): A high-energy electron beam bombards the sample, causing
fragmentation. This is common in GC-MS.

o Electrospray lonization (ESI): A high voltage is applied to a liquid to create an aerosol,
which generates ions. This is common in LC-MS.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z, generating the
mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 1-Fluoro-2-(2-nitrovinyl)benzene.
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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 1-Fluoro-2-(2-nitrovinyl)benzene. While experimental data for this specific
isomer is not readily available in public domains, the predicted NMR, IR, and MS data, in
conjunction with the provided experimental protocols and comparative data for the 4-fluoro
isomer, offer a valuable resource for researchers working with this compound. Accurate
spectroscopic analysis is paramount for confirming the identity, purity, and structure of
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synthesized molecules, ensuring the reliability of subsequent scientific investigations and
applications.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluoro-2-(2-
nitrovinyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336865#spectroscopic-data-for-1-fluoro-2-2-
nitrovinyl-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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